2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O2/c1-17-6-11-23-21(12-17)25-26(27(35)32(16-31-25)14-19-4-2-3-5-22(19)28)33(23)15-24(34)30-13-18-7-9-20(29)10-8-18/h2-12,16H,13-15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDRVYVAUJXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a derivative of indole, a significant heterocyclic system known for its extensive biological activities. This compound has garnered attention for its potential applications in cancer therapy due to its ability to interact with cellular mechanisms involved in tumor proliferation and apoptosis.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- IUPAC Name : 2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorobenzyl)acetamide
The primary mechanism of action for this compound involves its interaction with iron ions within cancer cells. This interaction leads to a significant decrease in intracellular iron levels, which is crucial for various cellular processes such as:
- Cell Respiration : Disruption of iron-dependent enzymes affects energy production.
- DNA/RNA Synthesis and Repair : Iron is vital for the activity of ribonucleotide reductase, an enzyme necessary for DNA synthesis.
- Cell Proliferation and Apoptosis : The compound induces apoptosis in cancer cells by modulating iron homeostasis.
The compound's selectivity for ferrous ions suggests a favorable pharmacokinetic profile, potentially enhancing its bioavailability within the cellular environment .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), cervical cancer (HeLa), and acute monocytic leukemia (THP-1) cells. The IC50 values observed in these studies highlight the compound's potency:
| Cell Line | IC50 (µM) |
|---|---|
| SKOV-3 | 23.69 |
| PC-3 | 73.05 |
| HeLa | 64.66 |
| THP-1 | 39.08 |
These results underscore the compound's potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest that it can effectively penetrate cellular membranes due to its lipophilic nature. The ability to selectively bind to ferrous ions enhances its therapeutic efficacy while minimizing potential side effects associated with non-selective agents .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies :
-
Mechanistic Insights :
- Research has elucidated that the compound's interaction with iron ions leads to oxidative stress within cancer cells, further promoting apoptotic pathways .
- Comparative Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized against analogs with variations in substituents, core structure, or side chains. Below is a comparative analysis based on structural and functional data from the literature.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Key Observations
Substituent Effects on Binding Affinity :
- The target compound’s 2-chlorobenzyl group may provide stronger hydrophobic interactions than the 2-methoxybenzyl in Compound 3, as chlorine’s electronegativity and size enhance van der Waals forces .
- 4-Fluorobenzyl vs. 2-fluorophenyl (): The former’s para-fluorine position optimizes spatial compatibility with aromatic binding pockets, while ortho-fluorine introduces steric constraints .
Side Chain Modifications :
- Acetamide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., Compound 37) exhibit higher COX-2 selectivity due to sulfonic acid’s electrostatic complementarity with the enzyme’s active site . In contrast, acetamide-linked pyrimidoindoles (e.g., the target compound) are more likely to target kinases .
- Thioacetamide Linkage (): Replacing oxygen with sulfur in the acetamide linker increases resistance to enzymatic hydrolysis, prolonging half-life .
Synthetic Feasibility: Yields for pyrimidoindole derivatives vary widely.
Metabolic Stability :
- The 8-methyl group in the target compound likely shields the core from oxidative degradation, contrasting with the 8-fluoro substituent in Compound 3, which may introduce metabolic liabilities via defluorination .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions must be controlled to ensure purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the construction of the pyrimido[5,4-b]indole core through condensation of indole derivatives with substituted pyrimidinones. Key steps include:
- Alkylation : Introduction of the 2-chlorobenzyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) .
- Acetamide Coupling : Reaction of intermediates with 4-fluorobenzylamine using EDC/HOBt as coupling agents in dichloromethane .
- Cyclization : Microwave-assisted cyclization to form the pyrimidoindole core, requiring precise temperature control (120–140°C) .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) are critical for tracking reaction progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing its structure, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton shifts (δ 7.2–8.1 ppm for indole and pyrimidine protons) and acetamide carbonyl signals (δ ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for oxo groups) and NH bending (1540–1560 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM, with IC50 calculations .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between this compound and its structural analogs?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., replace 4-fluorobenzyl with 4-methoxybenzyl) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity differences to targets like DNA topoisomerase II .
- Meta-Analysis : Cross-reference data from analogs in (8-fluoro substitution) and (3-chlorophenyl) to identify substituent-dependent trends .
Q. What strategies optimize solvent systems for improving reaction yield and selectivity in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation vs. non-polar solvents (toluene) for cyclization .
- Additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance interfacial reactions .
- Green Chemistry : Evaluate ethanol/water mixtures for eco-friendly scaling, balancing yield and environmental impact .
Q. How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups for target engagement?
- Methodological Answer :
- Core Modifications : Synthesize derivatives lacking the pyrimidoindole core or acetamide moiety to assess necessity .
- Substituent Variation : Replace 2-chlorobenzyl with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) groups to probe electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential hydrogen-bonding (oxo group) and hydrophobic (chlorobenzyl) features .
Q. What experimental approaches validate the hypothesized mechanism of action involving kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use Eurofins’ KinaseScan® to screen against 100+ kinases at 1 μM .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
- Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK/MAPK) in treated vs. untreated cells .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?
- Methodological Answer :
- Standardized Protocols : Re-test solubility in PBS (pH 7.4) and DMSO using nephelometry .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Cross-Study Comparison : Contrast results from (stable in ethanol) and (pH-sensitive degradation) to isolate condition-specific factors .
Tables for Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | ~466.9 g/mol | HRMS | |
| Solubility (DMSO) | >50 mg/mL | Nephelometry | |
| IC50 (MCF-7 cells) | 12.3 ± 1.5 μM | MTT assay | |
| LogP | 3.8 (predicted) | ChemAxon |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
